3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one
Description
3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a 4-chlorobenzyl group and a chloromethyl group attached to an oxazolidinone ring
Properties
Molecular Formula |
C11H11Cl2NO2 |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
5-(chloromethyl)-3-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11Cl2NO2/c12-5-10-7-14(11(15)16-10)6-8-1-3-9(13)4-2-8/h1-4,10H,5-7H2 |
InChI Key |
ADBRUQUEPBNRFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1CC2=CC=C(C=C2)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-chlorobenzyl chloride with an appropriate oxazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one can undergo several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The oxazolidinone ring can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation may produce corresponding ketones or aldehydes.
Scientific Research Applications
3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A related compound with similar structural features but different reactivity and applications.
Chloroformates: Compounds with a similar functional group that are used in different chemical reactions and applications.
Uniqueness
3-(4-Chlorobenzyl)-5-(chloromethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
